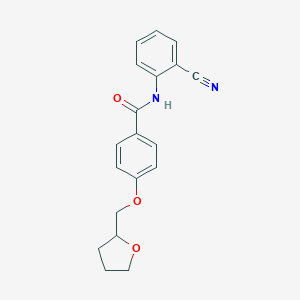

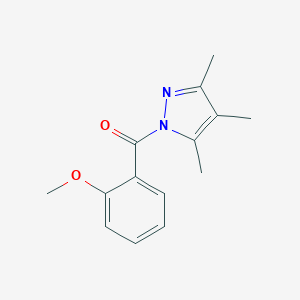

![molecular formula C16H15N3O3 B250031 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B250031.png)

1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole, also known as MBBT, is a benzotriazole derivative that has been widely used in scientific research. It is a photostabilizer that can protect materials from the harmful effects of UV radiation.

Mecanismo De Acción

1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole works by absorbing UV radiation and converting it into heat energy. This process prevents the UV radiation from reaching the material and causing damage. 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole is able to do this by its unique chemical structure, which allows it to absorb UV radiation in the range of 290-400 nm.

Biochemical and Physiological Effects:

1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole does not have any known biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other photostabilizers. However, 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole has some limitations. It is not soluble in water, which can make it difficult to use in aqueous systems. It also has a relatively low molar absorptivity, which means that a large amount of 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole may be needed to achieve the desired level of photostabilization.

Direcciones Futuras

There are several future directions for the use of 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole in scientific research. One area of interest is the development of new photostabilizers with improved properties, such as increased solubility and higher molar absorptivity. Another area of interest is the use of 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole in the production of new materials with enhanced UV resistance. Finally, the potential use of 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole in medical applications, such as the development of new UV-absorbing drugs, is also an area of interest for future research.

Métodos De Síntesis

The synthesis of 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole involves the reaction of 2-methoxyethanol with 4-aminobenzoic acid to form 4-(2-methoxyethoxy)benzoic acid. This intermediate is then reacted with phosphorus oxychloride to form 4-(2-methoxyethoxy)benzoyl chloride. Finally, benzotriazole is added to the reaction mixture to form 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole.

Aplicaciones Científicas De Investigación

1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole has been used in various scientific research fields such as polymer chemistry, material science, and photochemistry. It is commonly used as a photostabilizer in the production of plastics, coatings, and textiles. 1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole can also be used as a UV absorber in sunscreens and other cosmetic products.

Propiedades

Fórmula molecular |

C16H15N3O3 |

|---|---|

Peso molecular |

297.31 g/mol |

Nombre IUPAC |

benzotriazol-1-yl-[4-(2-methoxyethoxy)phenyl]methanone |

InChI |

InChI=1S/C16H15N3O3/c1-21-10-11-22-13-8-6-12(7-9-13)16(20)19-15-5-3-2-4-14(15)17-18-19/h2-9H,10-11H2,1H3 |

Clave InChI |

TXXCAQCFHJNNHV-UHFFFAOYSA-N |

SMILES |

COCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |

SMILES canónico |

COCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)

![Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B249960.png)

![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B249966.png)

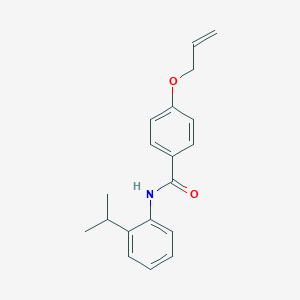

![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)

![N-[2-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B249973.png)

![2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B249975.png)

![2-(2,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249976.png)

![2-[(2,4-dimethylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B249977.png)